
Spectroscopic Profile of 2-(3-Bromophenyl)-1H-benzimidazole: A Tech

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(3-Bromophenyl)-1H-benzimidazole

Cat. No.: B057740 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Bromophenyl)-1H-benzimidazole, a heterocyclic

chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed explo

through modern spectroscopic techniques.

Introduction
2-(3-Bromophenyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are recognized for their diverse biolog

tumor, and anti-viral properties. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and potential 

methodologies and interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for t

characterization of this compound.

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole is typically achieved through the condensation of o-phenylenediamine with 3-bromobenzald

method involves the reaction of these precursors in the presence of ammonium chloride as a catalyst, yielding the product as a white solid.

Molecular Structure and Spectroscopic Correlation
The molecular structure of 2-(3-Bromophenyl)-1H-benzimidazole, with the chemical formula C₁₃H₉BrN₂, forms the basis for interpreting its spectros

features include a benzimidazole core linked to a 3-bromophenyl substituent at the 2-position.

Caption: Molecular structure of 2-(3-Bromophenyl)-1H-benzimidazole.

Spectroscopic Data Acquisition and Analysis
The following sections provide a detailed breakdown of the experimental protocols and data interpretation for each spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.

Sample Preparation Data Acquisition Data Processing

Dissolve sample in DMSO-d6 Transfer to NMR tube 500 MHz NMR Spectrometer Acquire 1H Spectrum Process raw data (FT, phasing, baseline correction) Analyze spectru
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Caption: General workflow for ¹H NMR analysis.

Data Interpretation: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.
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Chemical Shift (δ) ppm Multiplicity Integration Assignment

13.0 Singlet 1H NH

8.2 Singlet 1H Ar-H

8.14 Doublet 1H Ar-H

7.48-7.6 Multiplet 4H Ar-H

7.2 Doublet 2H Ar-H

Table 1: ¹H NMR Data for 2-(3-Bromophenyl)-1H-benzimidazole in DMSO-d₆.

The downfield singlet at 13.0 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The aromatic region displays a complex pattern

the doublet at 8.14 ppm are assigned to protons on the bromophenyl ring. The multiplet between 7.48 and 7.6 ppm integrates to four protons, and the

protons, corresponding to the remaining aromatic protons on both the benzimidazole and bromophenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.

Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm

111.1

119.1

120.4

122.1

123.2

126.2

130.6

131.5

132.0

135.1

143.5

150.0

Table 2: ¹³C NMR Data for 2-(3-Bromophenyl)-1H-benzimidazole in DMSO-d₆.

The spectrum shows twelve distinct signals, corresponding to the thirteen carbon atoms in the molecule, indicating some overlap or near equivalence

in the range of 111.1 to 150.0 ppm are characteristic of the aromatic and imidazole carbons. The specific assignment of each carbon requires more a

HSQC and HMBC, but the observed shifts are consistent with the proposed structure.

Mass Spectrometry (MS)
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the molecule.

Data Interpretation: Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
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Ion Calculated m/z Observed m/z

[M+H]⁺ 273.12 273.00

Table 3: ESI-MS Data for 2-(3-Bromophenyl)-1H-benzimidazole.

The observed mass-to-charge ratio of 273.00 for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value of 273.12 for th

This confirms the molecular weight of the synthesized compound. A GC-MS spectrum for this compound may also be available for further fragmentati

Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum was recorded using the KBr pellet method.

Data Interpretation: IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

3037 Aromatic C-H stretch

1441 C=N stretch (imidazole)

1390 Aromatic C=C stretch

1272 C-N stretch

967 C-H out-of-plane bend

690 C-Br stretch

Table 4: IR Data for 2-(3-Bromophenyl)-1H-benzimidazole (KBr).

The broad absorption band often observed for N-H stretching in benzimidazoles is not explicitly listed in the provided data, but the presence of other c

structure. The peak at 3037 cm⁻¹ is indicative of aromatic C-H stretching. The absorption at 1441 cm⁻¹ can be attributed to the C=N stretching vibratio

690 cm⁻¹ is characteristic of the C-Br stretching vibration.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a cohesive and unambiguous structural 

Bromophenyl)-1H-benzimidazole. The presented data and their interpretation serve as a valuable reference for researchers working with this comp

for further studies in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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